(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. It is a derivative of cyclopenta[a]phenanthrene, characterized by its multiple ring system and specific stereochemistry. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of ethisterone with 1-bromo-4-(2-phenylpropyl)benzene in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts, under nitrogen atmosphere at 70°C. The reaction mixture is then worked up by extraction and purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, using industrial reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying steroid hormone analogs and their biological effects.
Mechanism of Action
The mechanism of action of (10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Progesterone: A naturally occurring steroid hormone with a similar core structure but different functional groups.
Testosterone: Another steroid hormone with a similar ring system but distinct biological activity.
Cortisol: A glucocorticoid hormone with structural similarities but different physiological roles.
Uniqueness
What sets (10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one apart is its specific stereochemistry and functional groups, which confer unique biological and chemical properties. These differences can influence its binding affinity to receptors and its overall biological activity .
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
QIEPWCSVQYUPIY-KKINBUFLSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
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